molecular formula C6H9BrO2 B3271331 1-(Bromomethyl)cyclobutane-1-carboxylic acid CAS No. 54580-09-5

1-(Bromomethyl)cyclobutane-1-carboxylic acid

Cat. No.: B3271331
CAS No.: 54580-09-5
M. Wt: 193.04 g/mol
InChI Key: CZDIADMOHJUZSH-UHFFFAOYSA-N
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Description

1-(Bromomethyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C6H9BrO2 and a molecular weight of 193.04 g/mol . This compound is characterized by a cyclobutane ring substituted with a bromomethyl group and a carboxylic acid group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)cyclobutane-1-carboxylic acid can be synthesized through several methods. One common method involves the bromination of cyclobutane-1-carboxylic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form cyclobutane-1,1-dicarboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: Reduction of the carboxylic acid group can yield cyclobutane-1-methanol.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Derivatives like cyclobutane-1-carboxamide, cyclobutane-1-carboxylate esters.

    Oxidation: Cyclobutane-1,1-dicarboxylic acid.

    Reduction: Cyclobutane-1-methanol.

Scientific Research Applications

1-(Bromomethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: Investigated for potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)cyclobutane-1-carboxylic acid depends on the specific reaction it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the carboxylic acid group is further oxidized to form dicarboxylic acids. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-carboxylic acid: Lacks the bromomethyl group, making it less reactive in substitution reactions.

    1-(Chloromethyl)cyclobutane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.

    Cyclobutane-1,1-dicarboxylic acid: Contains two carboxylic acid groups, making it more acidic and reactive in certain conditions.

Uniqueness

1-(Bromomethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both a bromomethyl group and a carboxylic acid group on the cyclobutane ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

1-(bromomethyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c7-4-6(5(8)9)2-1-3-6/h1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDIADMOHJUZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CBr)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701259122
Record name Cyclobutanecarboxylic acid, 1-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54580-09-5
Record name Cyclobutanecarboxylic acid, 1-(bromomethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54580-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 1-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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